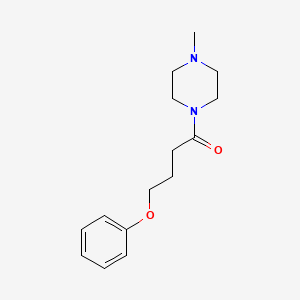
1-methyl-4-(4-phenoxybutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(4-phenoxybutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(4-phenoxybutanoyl)piperazine is not fully understood. However, it is believed to interact with ion channels in the cell membrane, leading to changes in the flow of ions such as calcium and potassium. This, in turn, can affect various cellular processes such as cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell death in cancer cells, inhibit the aggregation of beta-amyloid protein in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. It has also been shown to affect the activity of ion channels and neurotransmitter receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-4-(4-phenoxybutanoyl)piperazine in lab experiments is its unique properties and potential applications. It can be used to study various cellular processes and has potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity and lack of specificity. It can affect various ion channels and cellular processes, making it difficult to study specific targets.
Orientations Futures
There are several future directions for the study of 1-methyl-4-(4-phenoxybutanoyl)piperazine. One direction is to investigate its potential use as a therapeutic agent for various diseases. Another direction is to study its mechanism of action and its effects on specific ion channels and cellular processes. Additionally, further research is needed to determine its toxicity and potential side effects, as well as its specificity for specific targets.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(4-phenoxybutanoyl)piperazine involves the reaction between 1-methylpiperazine and 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-methyl-4-(4-phenoxybutanoyl)piperazine has been extensively used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as an insecticide and as a tool for studying the structure and function of ion channels.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-11-17(12-10-16)15(18)8-5-13-19-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYLFWRADRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6018169.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6018170.png)
![4-[(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6018178.png)
![N-[3-(benzoylamino)phenyl]-2-naphthamide](/img/structure/B6018185.png)
![6-ethyl-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinan-2-ylidene]quinazolin-2-amine](/img/structure/B6018195.png)
![potassium {3-[(1-bromo-2-naphthyl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B6018205.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6018206.png)
![3-amino-5-chloro-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6018211.png)
![2-{2-[(3-ethoxy-4-hydroxybenzylidene)amino]ethyl}isoindolin-1-one](/img/structure/B6018215.png)
![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)
![6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6018240.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)acrylamide](/img/structure/B6018254.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B6018261.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6018264.png)